(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
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Overview
Description
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid, also known as Fmoc-L-methionine or Fmoc-Met-OH, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis for the protection of the amino group during the coupling reaction.
Scientific Research Applications
Fmoc-Met-OH is widely used in peptide synthesis due to its ability to protect the amino group during the coupling reaction. It has been used in the synthesis of various peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. Additionally, Fmoc-Met-OH has been used in the synthesis of labeled peptides for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of Fmoc-Met-OH is related to its ability to protect the amino group during the coupling reaction. The Fmoc group is typically removed through treatment with a base such as piperidine, revealing the amino group for the next coupling reaction.
Biochemical and Physiological Effects:
Fmoc-Met-OH does not have any known biochemical or physiological effects, as it is primarily used as a reagent in peptide synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using Fmoc-Met-OH in peptide synthesis is its ability to protect the amino group during the coupling reaction, which can lead to higher yields and purity of the desired peptide. However, Fmoc-Met-OH can also be difficult to handle due to its low solubility in common solvents. Additionally, the Fmoc group can be difficult to remove completely, leading to residual Fmoc-Met-OH in the final peptide product.
Future Directions
For Fmoc-Met-OH include the development of new methods for its synthesis and purification, as well as the exploration of its use in the synthesis of novel peptides with potential therapeutic applications. Additionally, the use of Fmoc-Met-OH in the synthesis of labeled peptides for imaging and diagnostic purposes could be further explored.
Synthesis Methods
The synthesis of Fmoc-Met-OH involves the protection of the amino group of methionine with the Fmoc group. This is typically achieved through the reaction of methionine with Fmoc-Cl in the presence of a base such as triethylamine. The resulting Fmoc-Met-OH can then be purified through various chromatographic techniques.
properties
IUPAC Name |
(2R)-4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid |
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